9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate 9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 370857-83-3
VCID: VC2722836
InChI: InChI=1S/C39H36N2O4S/c1-41(44-2)37(42)36(40-38(43)45-26-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)27-46-39(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,40,43)/t36-/m0/s1
SMILES: CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
Molecular Formula: C39H36N2O4S
Molecular Weight: 628.8 g/mol

9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate

CAS No.: 370857-83-3

VCID: VC2722836

Molecular Formula: C39H36N2O4S

Molecular Weight: 628.8 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate - 370857-83-3

Description

9H-Fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate is a complex organic compound with a specific stereochemistry, indicated by the (1R) configuration. This compound is notable for its diverse functional groups, including a fluorenyl group, a methoxy(methyl)carbamoyl group, and a triphenylmethylsulfanyl group. These functional groups contribute to its reactivity and stability, making it useful in various chemical syntheses.

Key Features:

  • Chemical Formula: C39H36N2O4S

  • Molecular Weight: 628.79 g/mol

  • CAS Number: 370857-83-3

Synthesis and Applications

The synthesis of this compound typically involves multiple steps, starting with appropriate precursors. It is primarily used in synthetic chemistry and biochemistry, particularly in the synthesis of complex molecules and as a protecting group in peptide synthesis. The unique structure allows it to serve multiple roles in various chemical reactions, making it a valuable tool in research and industry.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate starting materials, which are then modified through a series of chemical reactions.

  • Reaction Conditions: The synthesis requires precise control over reaction conditions to ensure consistent quality and yield of the final product.

Research Findings and Uses

This compound is used in academic and industrial research settings due to its versatility. It falls under the category of carbamates, which are esters or salts of carbamic acid. The fluorenyl group contributes to its stability and reactivity profile.

Research Applications:

  • Peptide Synthesis: It is used as a protecting group to protect reactive sites during peptide synthesis.

  • Complex Molecule Synthesis: It is utilized in the synthesis of complex organic molecules due to its diverse functional groups.

Safety and Handling

This compound is for research purposes only and should not be used as a pharmaceutical, food, or household product. It requires proper handling and storage conditions to ensure safety.

Safety Information:

  • Storage Conditions: Room temperature.

  • Handling Precautions: Use appropriate protective equipment when handling.

CAS No. 370857-83-3
Product Name 9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate
Molecular Formula C39H36N2O4S
Molecular Weight 628.8 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
Standard InChI InChI=1S/C39H36N2O4S/c1-41(44-2)37(42)36(40-38(43)45-26-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)27-46-39(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,40,43)/t36-/m0/s1
Standard InChIKey BPQRFVRQWPPXIQ-BHVANESWSA-N
Isomeric SMILES CN(C(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
SMILES CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
Canonical SMILES CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
PubChem Compound 75175976
Last Modified Aug 16 2023

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